![molecular formula C14H15N3O3S B2620437 N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide CAS No. 905691-27-2](/img/structure/B2620437.png)
N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide
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Overview
Description
N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide, also known as MOPSA, is a chemical compound that has been studied for its potential applications in scientific research. MOPSA is a derivative of the pyrimidine nucleoside analogue, which has been found to have antiviral and anticancer properties.
Mechanism of Action
The mechanism of action of N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is not fully understood. However, it has been suggested that N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide may inhibit the activity of thymidylate synthase, an enzyme that is involved in DNA synthesis. By inhibiting this enzyme, N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide may prevent the proliferation of cancer cells and the replication of viruses.
Biochemical and Physiological Effects:
N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide has been found to have both biochemical and physiological effects. Biochemically, N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide has been shown to inhibit the activity of thymidylate synthase, as mentioned previously. Physiologically, N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide has been found to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide in lab experiments is its potential antiviral and anticancer properties. Additionally, N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide is a relatively simple compound to synthesize, making it easily accessible for research purposes. However, one limitation of using N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret results.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide. One direction is to further investigate its mechanism of action and how it interacts with thymidylate synthase. Additionally, more research is needed to determine the potential applications of N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide in treating viral infections and cancer. Finally, research could be conducted to optimize the synthesis method for N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide to increase its yield and purity.
Synthesis Methods
N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide can be synthesized using a multi-step process. The first step involves the synthesis of 6-methyl-2-oxo-1H-pyrimidin-4-yl thiolactate, which can be achieved by reacting 6-methyl-2-thiouracil with ethyl chloroacetate. The resulting product is then reacted with 4-methoxybenzylamine to obtain N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide.
Scientific Research Applications
N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide has been studied for its potential applications in scientific research. It has been found to have antiviral properties and has been tested against herpes simplex virus type 1 (HSV-1) and human cytomegalovirus (HCMV). Additionally, N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide has been found to have anticancer properties and has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-7-13(17-14(19)15-9)21-8-12(18)16-10-3-5-11(20-2)6-4-10/h3-7H,8H2,1-2H3,(H,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWASOFZYHFCFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)SCC(=O)NC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide |
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